molecular formula C14H18N2O3S B5154573 N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B5154573
M. Wt: 294.37 g/mol
InChI Key: MOEWRZPXBPGOEZ-UHFFFAOYSA-N
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Description

N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential physiological effects. In

Mechanism of Action

The mechanism of action of N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves inhibition of HDAC enzymes. HDACs are involved in the regulation of gene expression by removing acetyl groups from histones, which can lead to chromatin condensation and gene silencing. Inhibition of HDACs by compounds such as N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can lead to increased acetylation of histones, which can result in changes in gene expression and potentially therapeutic effects.
Biochemical and Physiological Effects:
N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have activity as an HDAC inhibitor in vitro, and studies have also suggested that it may have potential as an anti-cancer agent. In addition, this compound has been shown to have anti-inflammatory effects in animal models, which may make it of interest for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its potential as an HDAC inhibitor, which makes it of interest for the study of epigenetics and gene regulation. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in the laboratory. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for research on N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One area of interest is the development of more potent and selective HDAC inhibitors based on this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and potentially in clinical trials. Other potential areas of research include the study of the anti-inflammatory effects of this compound and its potential as a treatment for inflammatory diseases. Overall, N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a compound of interest for its potential applications in scientific research, and further studies are needed to fully understand its potential.

Synthesis Methods

The synthesis of N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the reaction of 3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated through filtration and purification.

Scientific Research Applications

N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been studied for its potential applications in scientific research. This compound has been shown to have activity as a histone deacetylase (HDAC) inhibitor, which makes it of interest for the study of epigenetics and gene regulation. HDAC inhibitors are being investigated as potential treatments for a variety of diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

3-methyl-4-(2-oxopyrrolidin-1-yl)-N-prop-2-enylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-3-8-15-20(18,19)12-6-7-13(11(2)10-12)16-9-4-5-14(16)17/h3,6-7,10,15H,1,4-5,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEWRZPXBPGOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC=C)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4-(2-oxopyrrolidin-1-yl)-N-(prop-2-en-1-yl)benzenesulfonamide

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